N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a pyrrol-1-yl group at position 4, and a sulfanyl-linked acetamide moiety bearing a 4-methoxyphenyl group. The compound’s structure combines electron-donating methoxy groups with heterocyclic systems (pyrrole and triazole), which are known to influence pharmacokinetic properties and biological interactions .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-29-18-10-8-17(9-11-18)23-20(28)15-31-22-25-24-21(27(22)26-12-3-4-13-26)16-6-5-7-19(14-16)30-2/h3-14H,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWATIYLCLQQQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 435.5 g/mol. The structure contains a methoxyphenyl group, a pyrrole moiety, and a triazole ring, which are known to contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N5O3S |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 896318-44-8 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, research on triazole derivatives has shown significant activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
A study published in the Journal of Antibiotics investigated the antibacterial properties of triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains, suggesting that modifications in the structure can enhance efficacy against resistant bacteria .
Antifungal Activity
The compound's structural components suggest potential antifungal activity. Triazole derivatives are widely recognized for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Research Findings
In a study assessing the antifungal activity of various triazole compounds, it was found that some derivatives exhibited significant inhibition against Candida albicans, with IC50 values ranging from 0.5 to 10 µg/mL. The inclusion of the pyrrole ring in the structure was noted to enhance the antifungal activity compared to simpler triazole compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies focusing on its ability to induce apoptosis in cancer cells.
Case Study: Anticancer Screening
A notable study conducted on multicellular spheroids demonstrated that triazole compounds could significantly reduce cell viability in breast cancer cell lines. The compound showed an IC50 value of around 15 µM, indicating considerable potential for further development as an anticancer agent .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to disrupt DNA replication in bacterial cells.
- Apoptosis Induction : The presence of specific functional groups may trigger apoptotic pathways in cancer cells.
- Ergosterol Synthesis Inhibition : As with other triazoles, this compound may inhibit ergosterol biosynthesis in fungi.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Triazole-Acetamide Derivatives
Key Observations :
- Electron-Donating vs.
- Heterocyclic Influence : The pyrrol-1-yl group in the target compound may confer greater conformational flexibility compared to rigid pyridinyl () or naphthalene () substituents.
- Sulfanyl Linkage : The sulfanyl bridge is conserved across analogs, suggesting its role in stabilizing molecular interactions.
Key Observations :
- Catalyst Efficiency : Zeolite (Y-H) and KOH are effective for achieving moderate yields (45–67%) in hydroxyacetamide and pyrolin derivatives .
Physicochemical and Spectroscopic Properties
Table 3: Melting Points and Spectral Data
Key Observations :
- Melting Points : Higher melting points in nitro-substituted compounds (e.g., compound 15: 207.6–208.5°C ) suggest stronger intermolecular forces compared to methoxy or furan derivatives.
- Spectroscopic Consistency : Shared IR peaks for C=O (~1678 cm⁻¹) and C–N (~1287 cm⁻¹) across analogs validate the acetamide-triazole backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
